molecular formula C25H20N2O5 B3930224 N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide

N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide

Cat. No. B3930224
M. Wt: 428.4 g/mol
InChI Key: CFBFOZIOIWMQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-2-phenoxyacetamide, commonly known as HNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. HNPA is a member of the N-aryl-substituted acetamide family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of HNPA is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. HNPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
HNPA has been shown to possess significant antitumor, anti-inflammatory, and antifungal activity, as well as antioxidant activity. HNPA has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, HNPA has been shown to inhibit the growth of various weed species and plant pathogens, making it a potential candidate for the development of new herbicides and fungicides.

Advantages and Limitations for Lab Experiments

The advantages of using HNPA in lab experiments include its significant biological activity and potential applications in various scientific fields. However, the limitations of using HNPA in lab experiments include its relatively low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of HNPA, including:
1. Further investigation of the mechanism of action of HNPA in cancer cells to better understand its antitumor activity.
2. Development of new derivatives of HNPA with improved biological activity and solubility.
3. Investigation of the potential use of HNPA as a fluorescent probe for the detection of heavy metal ions in water.
4. Development of new herbicides and fungicides based on the structure of HNPA.
5. Investigation of the potential use of HNPA as a new antioxidant for use in various industrial applications.
In conclusion, HNPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. HNPA possesses significant biological activity and potential applications in various scientific fields. Further investigation of the mechanism of action of HNPA and the development of new derivatives with improved biological activity and solubility are needed to fully realize the potential of this compound.

Scientific Research Applications

HNPA has been studied for its potential applications in various scientific fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, HNPA has been shown to possess significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. HNPA has also been studied for its potential use as an anti-inflammatory and antifungal agent.
In agriculture, HNPA has been studied for its potential use as a herbicide due to its ability to inhibit the growth of various weed species. Additionally, HNPA has been shown to possess significant antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides.
In environmental science, HNPA has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water. HNPA has also been shown to possess significant antioxidant activity, making it a potential candidate for the development of new antioxidants for use in various industrial applications.

properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c28-22-15-12-17-6-4-5-9-21(17)24(22)25(18-10-13-19(14-11-18)27(30)31)26-23(29)16-32-20-7-2-1-3-8-20/h1-15,25,28H,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBFOZIOIWMQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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